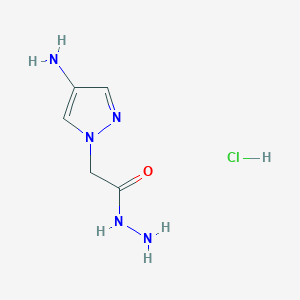

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

描述

BenchChem offers high-quality 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILOWNBXINQTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256264-87-5 | |

| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256264-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Solubility Profile of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride in Polar Aprotic Solvents: A Methodological and Theoretical Framework

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride, a key heterocyclic building block in pharmaceutical research. In the absence of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and experimental best practices required for its characterization. We delve into the molecular characteristics of the solute and the physicochemical properties of common polar aprotic solvents to establish a theoretical solubility profile. The core of this guide is a detailed, field-proven protocol for the isothermal shake-flask method, the gold standard for equilibrium solubility determination.[1][2] This is supplemented by guidance on analytical quantification, data presentation, and interpretation, empowering researchers and drug development professionals to generate accurate and reproducible solubility data essential for process chemistry, formulation, and preclinical development.

Introduction: The "Why" of Solubility

In the landscape of medicinal chemistry, pyrazole derivatives are a cornerstone, forming the structural core of numerous biologically active agents.[3][4] 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride serves as a versatile intermediate, possessing multiple reactive sites for further chemical elaboration.[5][6] However, the successful synthesis, purification, and formulation of any active pharmaceutical ingredient (API) or intermediate are fundamentally governed by its solubility.

Solubility is not merely a physical constant; it is a critical biopharmaceutical parameter that dictates the rate and extent of absorption and, consequently, the in vivo bioavailability of a drug candidate.[1] For the process chemist, solubility dictates the choice of reaction solvent, affects crystallization and purification strategies, and influences yield. For the formulation scientist, it is the primary determinant in designing a viable dosage form. Therefore, a robust understanding of the solubility profile of a compound like 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is an indispensable first step in its developmental journey.

This guide will focus on its behavior in polar aprotic solvents—a class of solvents frequently employed in organic synthesis and for creating stock solutions in early-stage drug discovery.[7]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[8][9] A more nuanced prediction requires a detailed analysis of both the solute and the solvent.

Solute Analysis: 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride

The structure of the target compound presents several key features that will govern its interactions with solvents:

-

Ionic Character: As a hydrochloride salt, the molecule possesses a significant ionic character. This suggests that it will require a solvent capable of stabilizing charged species.

-

Hydrogen Bond Donors: The presence of an amino group (-NH2), a hydrazide moiety (-NHNH2), and a pyrazole N-H group makes it a potent hydrogen bond donor.[10]

-

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring and the carbonyl oxygen of the hydrazide act as hydrogen bond acceptors.

-

Polarity: The combination of multiple nitrogen and oxygen atoms results in a highly polar molecule with a significant dipole moment.

Solvent Analysis: Polar Aprotic Solvents

Polar aprotic solvents are characterized by high dielectric constants and strong dipole moments, but they lack acidic protons (i.e., they do not have O-H or N-H bonds).[11][12][13] This unique combination of properties dictates their solvation mechanism.

-

Key Characteristics:

-

They possess atoms like oxygen or nitrogen with lone pairs of electrons that can act as hydrogen bond acceptors.

-

They cannot donate hydrogen bonds.

-

They effectively solvate cations through ion-dipole interactions with the negative end of the solvent's dipole (e.g., the oxygen in DMSO or DMF).

-

Anions are poorly solvated because the positive end of the solvent's dipole is sterically hindered and cannot effectively interact with the anion.

-

Table 1: Properties of Common Polar Aprotic Solvents

| Solvent | Structure | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 3.86 | 153 |

| Acetonitrile (MeCN) | CH₃CN | 37.5 | 3.92 | 81.6 |

| Acetone | (CH₃)₂CO | 20.7 | 2.88 | 56 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |

Data sourced from multiple references.[7][12][13]

Predicted Solubility Profile

Based on the solute and solvent characteristics, we can hypothesize the following solubility trend for 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride:

DMSO > DMF > Acetonitrile > Acetone > THF

Causality: The high polarity and strong dipole moments of DMSO and DMF make them excellent solvents for dissolving polar, ionic compounds.[8] They can effectively solvate the chloride ion and interact with the positive charge on the protonated amine/pyrazole. While acetonitrile is also very polar, it is generally a slightly weaker solvent for salts compared to DMSO and DMF. Acetone and THF, with their lower dielectric constants, are expected to be significantly poorer solvents for this hydrochloride salt.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][14] It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride (purity >98%)

-

Selected polar aprotic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical system (e.g., HPLC-UV, UPLC-MS)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (often the mobile phase for HPLC analysis) to prepare a high-concentration stock solution.

-

Perform serial dilutions to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range. This step is crucial for accurate quantification.[15]

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A common starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.

-

Record the exact weight of the compound and the volume of solvent added.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble or slowly dissolving compounds, 72 hours may be necessary.[1][8] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[1]

-

-

Phase Separation (Critical Step):

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly.

-

Causality: The goal is to separate the saturated supernatant from the excess solid without disturbing the equilibrium.

-

Step 4a (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.[1]

-

Step 4b (Filtration): Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert 0.22 µm syringe filter into a clean vial.[8] This removes any remaining fine particulates. Pre-conditioning the filter by discarding the first few drops is recommended to prevent loss of the compound due to adsorption.[14]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration into the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100g , or molarity (mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Template for Reporting Equilibrium Solubility Data

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25.0 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 25.0 | Experimental Value | Calculated Value |

| Acetonitrile (MeCN) | 25.0 | Experimental Value | Calculated Value |

| Acetone | 25.0 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 25.0 | Experimental Value | Calculated Value |

Interpretation Insights

-

Rank-Ordering: The data will provide a clear rank-order of solvents, which is invaluable for selecting appropriate systems for synthetic reactions or for preparing concentrated stock solutions for biological screening.

-

Implications for Synthesis: High solubility in a solvent like DMF or DMSO suggests these could be effective media for reactions involving this compound.

-

Formulation Challenges: Low solubility across all tested solvents might indicate potential challenges in developing a liquid formulation and could necessitate enabling technologies like co-solvents or solid dispersions.[16][17]

Conclusion

References

- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).

- (2026).

- (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- (2023). Polar Protic and Aprotic Solvents. ChemTalk.

- Benchchem. General Experimental Protocol for Determining Solubility.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Common Polar Aprotic Solvents Guide. (n.d.). Scribd.

- Polar aprotic solvent. (n.d.). Wikipedia.

- Bergström, C. A. S., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

- Le, T. P., & P'ng, A. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes.

- Sugano, K., et al. (2020).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- da Silva, J. A. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.

- 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide. (n.d.). Sigma-Aldrich.

- 1171032-42-0|2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide. (n.d.). BLDpharm.

- Aboutaleb, M. H. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of....

- (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. (n.d.). ChemScene.

- Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.

- Al-Dhfyan, A. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC.

- Gomaa, A. M. (2017).

- (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Pyrazole | 288-13-1. (2026). ChemicalBook.

- Benchchem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

- Mahapatra, A. P., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1171032-42-0|2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. chemscene.com [chemscene.com]

- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 12. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. raytor.com [raytor.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride Derivatives in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide scaffold represents a promising and versatile core structure in modern medicinal chemistry. Pyrazole-containing molecules are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide delves into the putative mechanisms of action for derivatives of this specific scaffold, synthesizing data from related compound classes to provide a robust framework for researchers. We will explore potential molecular targets, propose signaling pathway interactions, and provide detailed experimental protocols for validation. The insights herein are designed to empower drug development professionals to rationally design and advance novel therapeutics based on this privileged heterocyclic system.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs and clinical candidates.[3] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it an ideal scaffold for inhibitor design. The 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide structure combines three key pharmacophoric elements:

-

The 4-Aminopyrazole Ring: The amino group in the C4 position is a critical feature, often acting as a key hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. This moiety is frequently found in potent kinase inhibitors.[1][4]

-

The N1-Acetohydrazide Side Chain: This flexible chain allows for spatial exploration of the binding pocket and introduces additional hydrogen bonding capabilities through the hydrazide group, potentially enhancing affinity and selectivity.

-

The Hydrochloride Salt: This formulation enhances the solubility and bioavailability of the parent compound, which is a critical consideration for preclinical and clinical development.

This guide will focus on elucidating the most probable mechanisms through which these derivatives exert their therapeutic effects, with a primary focus on enzyme inhibition.

Putative Mechanisms of Action: Targeting Key Cellular Machinery

Based on extensive literature on related aminopyrazoles and pyrazole-hydrazides, we can postulate several primary mechanisms of action. The versatility of the scaffold suggests that different derivatives could be optimized to selectively target one or more of these pathways.

Kinase Inhibition: A Dominant Paradigm

The 4-aminopyrazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The amino group can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural element in the ATP-binding pocket.

Proposed Signaling Pathway Interruption:

Derivatives of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide are hypothesized to function as ATP-competitive inhibitors of various protein kinases, particularly those implicated in oncology and inflammatory diseases. Key potential targets include:

-

Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is central to numerous cancers and autoimmune disorders. 4-amino-pyrazole derivatives have been successfully developed as potent JAK inhibitors.[4]

-

p38 MAP Kinase: As a key regulator of pro-inflammatory cytokine production, p38 MAPK is a major target for anti-inflammatory drug discovery. 5-aminopyrazoles, which are structurally analogous to the 4-amino isomers, have shown significant p38 inhibitory activity.[1]

-

Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, BTK is a validated target in B-cell malignancies. The recently approved drug Pirtobrutinib features a 5-aminopyrazole core.[1]

The acetohydrazide side chain would extend from the hinge region towards the solvent-exposed front pocket, where modifications can be made to fine-tune selectivity and potency.

Caption: Proposed mechanism of JAK/STAT pathway inhibition.

Succinate Dehydrogenase (SDH) Inhibition

Recent studies have highlighted pyrazole-4-acetohydrazide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme complex in both the mitochondrial electron transport chain and the Krebs cycle.[5] This mechanism is particularly relevant for developing novel fungicides and potentially for targeting metabolic pathways in cancer.

SDH inhibitors (SDHIs) bind to the ubiquinone-binding site (Q-site) of the enzyme complex, blocking the electron transfer from succinate to ubiquinone. The pyrazole ring often anchors the molecule within the Q-site, while the side chain interacts with surrounding residues. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on aromatic rings attached to the core structure can enhance antimicrobial potential.[6]

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanisms of action, a systematic, multi-tiered experimental approach is required.

General Experimental Workflow

The validation process should progress from initial in vitro biochemical assays to more complex cell-based and in vivo models to confirm the mechanism and evaluate therapeutic potential.

Caption: A tiered workflow for mechanism of action validation.

Protocol: Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

-

Kinase of interest (e.g., JAK2, p38α)

-

Kinase substrate peptide

-

Test compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., Kinase-Glo®, ADP-Glo™)

-

ATP solution

-

White, opaque 96- or 384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide derivative in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In each well of the microplate, add:

-

Kinase assay buffer.

-

Test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase substrate peptide.

-

Kinase enzyme.

-

-

Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Add the luminescent kinase assay reagent (which contains luciferase and luciferin) according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates the luminescence reaction.

-

Measurement: Incubate for 10 minutes in the dark to stabilize the signal, then measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Fungal Succinate Dehydrogenase (SDH) Activity Assay

Principle: This spectrophotometric assay measures the reduction of a dye (e.g., DCPIP) coupled to the oxidation of succinate by SDH, allowing for the quantification of enzyme inhibition.

Materials:

-

Mitochondrial fraction isolated from the target organism (e.g., Rhizoctonia solani).[5]

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate solution

-

2,6-Dichlorophenolindophenol (DCPIP) solution

-

Phenazine methosulfate (PMS) solution

-

Potassium cyanide (KCN) to inhibit cytochrome c oxidase

-

Test compound stock solution (in DMSO)

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from the target fungus using standard differential centrifugation methods.

-

Reaction Mixture: In a cuvette or 96-well plate, prepare the reaction mixture containing assay buffer, KCN, DCPIP, PMS, and the mitochondrial suspension.

-

Inhibitor Incubation: Add the test compound at various concentrations and incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add succinate to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP absorbs) over time using a spectrophotometer. The rate of absorbance decrease is proportional to SDH activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value as described for the kinase assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents. Synthesizing data from various pyrazole series allows us to propose a preliminary SAR model.

| Position on Scaffold | Substituent Type | Predicted Impact on Activity | Rationale |

| Pyrazole C3/C5 | Small alkyl or trifluoromethyl groups | May enhance potency | Fills hydrophobic pockets in the ATP-binding site.[1] |

| Pyrazole C3/C5 | (Substituted) Phenyl rings | Can significantly increase potency and modulate selectivity | Provides opportunities for extensive van der Waals and π-stacking interactions.[7] |

| Acetohydrazide Amine | Aromatic or heteroaromatic rings | Crucial for defining selectivity and potency | Extends into the solvent-exposed region, allowing for targeting of unique residues outside the conserved hinge region.[5][6] |

| 4-Amino Group | Acylation or substitution | Likely to abolish activity | This primary amine is critical for hinge-binding in kinases; modification would disrupt this key interaction.[4] |

Conclusion and Future Directions

Derivatives of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride are a compelling class of compounds for drug discovery. The available evidence strongly suggests that their primary mechanisms of action will involve the inhibition of key enzymes, particularly protein kinases and metabolic enzymes like SDH. The modular nature of their synthesis allows for rapid generation of diverse libraries, and the SAR insights provide a clear roadmap for optimizing potency and selectivity.

Future research should focus on:

-

Broad-panel kinase screening to identify the specific kinome selectivity profile of lead compounds.

-

X-ray crystallography of inhibitor-target complexes to definitively confirm the binding mode and guide further rational design.

-

In vivo efficacy studies in relevant disease models (e.g., tumor xenografts, inflammatory arthritis models) to translate in vitro potency into therapeutic effect.

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this promising chemical scaffold.

References

- Faria, J. V., et al. (2017).

-

IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

- Talaviya, R., et al. (2022).

- de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals.

- Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.

- Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry.

- Xu, H., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry.

- Al-Said, M. S., et al. (2011). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules.

- Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. Archiv der Pharmazie.

- Khanye, S. D., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules.

- Nanobiotechnology Letters. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines.

- Journal of Chemical Health Risks. (2024).

- El-Sawy, E. R., et al. (2014).

- Sridhar, M., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.

- Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.

- Yadav, C. S., et al. (2026). Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. ChemistrySelect.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. jchr.org [jchr.org]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel compound, 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride. The pyrazole and hydrazide moieties present in this molecule are well-established pharmacophores, suggesting a high potential for diverse biological activities. This document outlines a strategic, multi-tiered screening cascade designed to efficiently evaluate its potential as an antimicrobial, anticancer, and anti-inflammatory agent. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for key in-vitro assays, including cytotoxicity screening, antimicrobial susceptibility testing, and cyclooxygenase (COX) enzyme inhibition assays. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the early stages of the drug discovery process. All methodologies are grounded in authoritative scientific literature to ensure robustness and reproducibility.

Introduction and Rationale

The compound 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is a synthetic molecule featuring a substituted pyrazole ring linked to an acetohydrazide side chain. The rationale for prioritizing this compound for biological screening is rooted in the well-documented and diverse pharmacological activities of its core components.

-

The Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of approved drugs. These include the anti-inflammatory drug celecoxib, the anticancer agent ruxolitinib, and various other compounds with analgesic, antimicrobial, and anticonvulsant properties. The electronic properties and structural versatility of the pyrazole ring allow it to interact with a multitude of biological targets.

-

The Acetohydrazide Moiety: Hydrazide derivatives are also recognized for their significant therapeutic potential, particularly as antimicrobial and anticancer agents. Their ability to chelate metal ions and form Schiff bases allows for interactions with various enzymes and cellular components.

The combination of these two pharmacophores in a single molecule, rendered water-soluble by its hydrochloride salt form, presents a compelling case for a broad-spectrum biological activity screening. This guide proposes a logical and resource-efficient screening cascade to explore its therapeutic potential.

Pre-Screening Compound Characterization

Before initiating any biological assays, it is imperative to establish the purity and identity of the test compound. This is a critical self-validating step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities.

-

Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy should be employed to confirm the chemical structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound, which should ideally be >95% for biological screening.

-

Solubility Determination: The solubility of the hydrochloride salt should be quantitatively determined in relevant solvents for biological assays, such as water, dimethyl sulfoxide (DMSO), and cell culture media. The final concentration of DMSO in any assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Proposed Screening Cascade

A hierarchical approach is recommended to efficiently screen the compound. This ensures that resources are directed toward the most promising activities.

Caption: A logical workflow for the preliminary biological screening cascade.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the primary screening assays.

Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Materials:

-

Human fibroblast cell line (e.g., MRC-5)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Doxorubicin)

Protocol:

-

Cell Seeding: Seed MRC-5 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Pen-Strep). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Parameter | Example Value | Description |

| Cell Line | MRC-5 (Normal Lung Fibroblast) | A non-cancerous cell line to assess general cytotoxicity. |

| Seeding Density | 5,000 cells/well | Optimized for logarithmic growth during the assay period. |

| Compound Concentrations | 0.1 - 100 µM | A wide range to capture the dose-response curve. |

| Incubation Time | 48 hours | A standard duration for assessing the effect on cell proliferation. |

| Positive Control | Doxorubicin (10 µM) | A known cytotoxic agent to validate assay performance. |

| Vehicle Control | 0.5% DMSO in medium | To account for any effects of the solvent on cell viability. |

| Endpoint | IC₅₀ (µM) | The concentration of compound that reduces cell viability by 50%. |

Antimicrobial Screening: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate format, allowing for the efficient testing of multiple concentrations.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 Medium for fungi

-

Test compound stock solution

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Protocol:

-

Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for the broth microdilution assay to determine MIC.

Anti-inflammatory Screening: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation. The assay typically measures the amount of prostaglandin E₂ (PGE₂) produced from arachidonic acid.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Test compound

-

Positive control (e.g., Indomethacin or Celecoxib)

-

PGE₂ EIA Kit

Protocol:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: In separate wells for COX-1 and COX-2, incubate the enzyme with various concentrations of the test compound or control for a short period (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Stop Reaction: After a defined time (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., hydrochloric acid).

-

Quantify PGE₂: Use a commercial EIA (Enzyme Immunoassay) kit to quantify the amount of PGE₂ produced in each well.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

| Parameter | Example Value | Description |

| Enzyme Source | Ovine COX-1, Human COX-2 | Standard sources for in-vitro screening. |

| Substrate | Arachidonic Acid | The natural substrate for COX enzymes. |

| Positive Control | Celecoxib | A known COX-2 selective inhibitor. |

| Endpoint | IC₅₀ (µM) | Concentration causing 50% inhibition of enzyme activity. |

| Selectivity Index | IC₅₀(COX-1)/IC₅₀(COX-2) | A ratio to determine selectivity for the COX-2 isoform. |

Data Interpretation and Future Directions

The results from this primary screening cascade will provide a foundational understanding of the biological activity profile of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride.

-

High Cytotoxicity (Low IC₅₀ in MRC-5): If the compound shows significant cytotoxicity against a normal cell line, it may be a candidate for anticancer screening against a panel of cancer cell lines. A desirable anticancer agent would show selective cytotoxicity against cancer cells over normal cells.

-

Antimicrobial Activity (Low MIC): If the compound exhibits a low MIC against specific bacteria or fungi, the next steps would involve determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to understand if the effect is static or cidal. Further studies on the mechanism of action would also be warranted.

-

Anti-inflammatory Activity (Low IC₅₀ for COX): If the compound inhibits COX enzymes, particularly with selectivity for COX-2, it could be a promising anti-inflammatory lead. Future studies would involve in-vivo models of inflammation.

A compound exhibiting activity in multiple screens could represent a particularly interesting lead, though further studies would be needed to deconvolute its mechanisms of action. All positive results should be confirmed through repeat experiments and, eventually, through orthogonal assays to validate the findings.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

-

Timm, M., et al. (2020). The Impact of DMSO on Cell-Based Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1010-1024. Available at: [Link]

-

van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. Available at: [Link]

-

Wiegand, I., et al. (2008). CLSI and EUCAST broth microdilution methods for antifungal susceptibility testing of yeasts. Expert Review of Anti-infective Therapy, 6(1), 15-30. Available at: [Link]

-

Meade, E. A., et al. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614. Available at: [Link]

Application Note: Synthesis and Validation of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride

Executive Summary

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride (CAS: 1256264-87-5) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, targeted protein degraders (PROTACs), and novel heterocyclic scaffolds 1. The presence of both a primary pyrazole-amine and an acetohydrazide moiety allows for orthogonal functionalization. This application note details a robust, scalable, three-step synthetic protocol designed to maximize yield while ensuring the chemical stability of the highly reactive intermediates.

Mechanistic Rationale & Synthetic Strategy

To ensure a high-yielding and self-validating workflow, the synthesis is governed by strict mechanistic controls at each step:

-

Step 1: N-Alkylation. The synthesis commences with the N-alkylation of 4-nitro-1H-pyrazole. Because the 4-position is substituted symmetrically, the pyrazole ring is chemically degenerate at the N1 and N2 positions. This completely circumvents the regioselectivity issues that typically plague the alkylation of 3- or 5-substituted pyrazoles 2. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides optimal basicity to deprotonate the pyrazole (pKa ~14) without triggering base-catalyzed hydrolysis of the electrophile, ethyl bromoacetate 3.

-

Step 2: Hydrazinolysis. The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Ethanol is selected as the solvent because it solubilizes both the organic ester and the aqueous hydrazine. The strong alpha-effect of hydrazine makes it a superior nucleophile, driving the reaction to completion under mild reflux without requiring Lewis acid catalysis 4.

-

Step 3: Catalytic Hydrogenation & Salt Formation. The reduction of the nitro group to an amine must be carefully controlled to avoid cleaving the sensitive N-N bond of the hydrazide. Mild catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under 1 atm of H₂ selectively reduces the nitro group 2. The free base is subsequently trapped as a hydrochloride salt using 4M HCl in dioxane. This step is critical: the free 4-aminopyrazole is electron-rich and prone to rapid air oxidation, whereas the hydrochloride salt ensures long-term bench stability and enhances aqueous solubility.

Experimental Workflow

Figure 1: Three-step synthetic workflow for 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride.

Reagents & Equipment

-

Reagents: 4-Nitro-1H-pyrazole (CAS: 2075-46-9), Ethyl bromoacetate, Potassium carbonate (anhydrous), Hydrazine hydrate (80% or 98%), 10% Pd/C (50% wet), 4M HCl in 1,4-dioxane.

-

Solvents: N,N-Dimethylformamide (DMF, anhydrous), Ethanol (absolute), Methanol, Ethyl acetate (EtOAc), Diethyl ether.

-

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, hydrogen balloon apparatus, Celite pad for filtration.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

-

Charge a 500 mL round-bottom flask with 4-nitro-1H-pyrazole (11.3 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 eq) and stir the suspension at room temperature for 15 minutes to initiate deprotonation.

-

Add ethyl bromoacetate (12.2 mL, 110 mmol, 1.1 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 150 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow solid.

-

Validation Checkpoint: Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (1:1) must show complete consumption of the starting material (Rf ~0.3) and the appearance of a single new, less polar spot (Rf ~0.6).

Step 2: Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide

-

Dissolve the crude ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (15.9 g, ~80 mmol) in absolute ethanol (150 mL).

-

Add hydrazine hydrate (11.6 mL of 80% solution, ~240 mmol, 3.0 eq) in one portion.

-

Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. The hydrazide product will spontaneously precipitate. Filter the solid via vacuum filtration, wash with ice-cold ethanol (30 mL), and dry under vacuum at 45 °C overnight.

-

Validation Checkpoint: The product should present as a fine yellowish powder. LC-MS must confirm the mass shift from the ester ([M+H]⁺ 200.1) to the hydrazide ([M+H]⁺ 186.1).

Step 3: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride

-

In a 500 mL flask, suspend 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide (9.25 g, 50 mmol) in methanol (200 mL).

-

Carefully add 10% Pd/C (0.9 g, ~10 wt%). Caution: Pd/C is highly pyrophoric; add under an inert argon/nitrogen atmosphere.

-

Purge the flask with hydrogen gas and attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for 6–8 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

-

Salt Formation: Cool the combined filtrate to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (25 mL, 100 mmol, 2.0 eq). Stir for 1 hour at 0 °C. A precipitate will form.

-

Filter the resulting solid, wash thoroughly with diethyl ether (2 × 50 mL) to remove trace dioxane, and dry under high vacuum to afford the final product as an off-white to tan solid.

-

Validation Checkpoint: The disappearance of the yellow color (characteristic of nitroaromatics) during hydrogenation indicates successful reduction. The final salt must be highly soluble in water and DMSO, but insoluble in ether.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, compare the synthesized compounds against the representative quantitative data summarized in the table below.

| Compound | Appearance | Representative ¹H NMR (DMSO-d₆) Highlights | LC-MS (m/z) |

| Intermediate 1 (Ester) | Pale yellow solid | δ 8.85 (s, 1H), 8.25 (s, 1H), 5.10 (s, 2H), 4.15 (q, 2H), 1.20 (t, 3H) | [M+H]⁺ 200.1 |

| Intermediate 2 (Hydrazide) | Yellowish powder | δ 9.40 (br s, 1H), 8.80 (s, 1H), 8.20 (s, 1H), 4.85 (s, 2H), 4.35 (br s, 2H) | [M+H]⁺ 186.1 |

| Final Product (HCl Salt) | Off-white/tan solid | δ 10.50 (br s, 3H), 7.60 (s, 1H), 7.35 (s, 1H), 4.95 (s, 2H) | [M+H]⁺ 156.1 |

References

- US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof. Google Patents.

- Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379. ACS Organic Process Research & Development.

- Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. PLoS One.

- Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents. NIH PMC.

Sources

- 1. US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Assay Preparation and Fragment-Based Screening Using 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

Scientific Rationale and Scaffold Profiling

In the landscape of early-stage drug discovery, fragment-based screening (FBS) relies heavily on versatile, low-molecular-weight building blocks. 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride (CAS: 1256264-87-5) represents a highly privileged scaffold. It combines an electron-rich pyrazole core—frequently utilized in kinase and metalloenzyme inhibitors—with a highly reactive acetohydrazide moiety.

Hydrazide and pyrazole derivatives have demonstrated profound biological activities, ranging from the submicromolar inhibition of human monoamine oxidase (MAO) [1] to potent in vitro antidiabetic effects via α -amylase inhibition [2]. Furthermore, N -acylhydrazone derivatives synthesized from similar pyrazole-acetohydrazides have shown excellent antiparasitic and antimicrobial profiles [3].

Causality in Reagent Selection: Why the Hydrochloride Salt?

The free base form of amino-pyrazoles is notoriously susceptible to oxidative degradation and can be highly hygroscopic, leading to inaccurate molarity calculations during assay preparation. Utilizing the hydrochloride (HCl) salt standardizes the hydration state, significantly extends shelf-life by preventing spontaneous oxidation of the primary amine, and dramatically increases aqueous solubility. This ensures that when the compound is introduced into physiological buffers (pH 7.2–7.4), it remains completely dissolved without precipitating, a common artifact in high-throughput screening.

Dynamic Combinatorial Chemistry: Workflow Visualization

Because the acetohydrazide group ( R−CO−NH−NH2 ) reacts selectively with aldehydes to form stable acylhydrazones, this compound is ideal for in situ library generation. The 4-amino group on the pyrazole is less nucleophilic due to resonance with the heteroaromatic ring, allowing for chemoselective reactions at the hydrazide tail.

Workflow for in situ hydrazone library generation and in vitro screening using the pyrazole scaffold.

Quantitative Data: Physicochemical Properties & Assay Matrix

To ensure reproducibility, the solubility and stability parameters of the scaffold must be strictly controlled. Table 1 summarizes the quantitative handling metrics, while Table 2 outlines the self-validating control matrix required to rule out false positives.

Table 1: Physicochemical and Stability Profile

| Parameter | Value / Condition | Scientific Rationale |

| Molecular Weight | 191.62 g/mol (HCl salt) | Ideal for fragment-based screening (Rule of 3 compliant). |

| DMSO Solubility | > 50 mg/mL | High solubility allows for concentrated stocks, minimizing final assay DMSO %. |

| Aqueous Stability | Stable for < 4 hours at pH 7.4 | Hydrazides can slowly hydrolyze; prepare aqueous dilutions immediately before use. |

| Optimal Reaction pH | pH 4.5 – 5.0 | Mild acidity protonates the target carbonyl, accelerating hydrazone formation. |

Table 2: Self-Validating Control Matrix for In Vitro Screening

| Control Type | Well Contents | Purpose in Self-Validation System |

| Vehicle Control | Buffer + 1% DMSO | Establishes baseline uninhibited enzyme activity. |

| Scaffold-Only | Enzyme + Acetohydrazide | Proves the unreacted scaffold does not inherently inhibit the target. |

| Aldehyde-Only | Enzyme + Aldehyde | Proves the unreacted library building block is not a false positive. |

| PAINS Check | Assay + 0.01% Triton X-100 | Rules out aggregation-based inhibition (Pan-Assay Interference). |

| Positive Control | Enzyme + Known Inhibitor | Validates assay sensitivity and dynamic range. |

Step-by-Step Methodologies

Protocol 1: In Situ Hydrazone Generation (Dynamic Library Prep)

This protocol details the chemoselective condensation of the acetohydrazide scaffold with an aldehyde library to generate screenable acylhydrazones.

Step 1: Stock Preparation

-

Weigh exactly 1.92 mg of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride.

-

Dissolve in 1.0 mL of anhydrous, molecular-sieve-dried DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the hydrazide and ensures long-term storage stability at -20°C.

Step 2: Condensation Reaction

-

In a 96-well polypropylene V-bottom plate, dispense 90 µL of a 100 mM sodium acetate buffer (pH 4.5). Causality: The slightly acidic pH is critical; it protonates the aldehyde oxygen, making the carbonyl carbon highly electrophilic and accelerating nucleophilic attack by the hydrazide.

-

Add 5 µL of the 10 mM scaffold stock to each well.

-

Add 5 µL of 10 mM aldehyde stocks (arrayed individually per well).

-

Seal the plate and incubate at room temperature for 3 hours on a microplate shaker at 300 RPM.

Protocol 2: Self-Validating In Vitro Enzyme Inhibition Assay

This protocol utilizes the generated library for a generic colorimetric or fluorometric enzyme assay (e.g., α -amylase or MAO).

Step 1: Assay Buffer Preparation

-

Prepare the target-specific assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Critical Addition: Add 0.01% (v/v) Triton X-100 to the buffer. Causality: Hydrazone derivatives can occasionally form colloidal aggregates that non-specifically sequester enzymes. Triton X-100 disrupts these colloids, ensuring that any observed inhibition is a true pharmacological interaction (a self-validating check against PAINS).

Step 2: Compound Transfer and Pre-Incubation

-

Transfer 2 µL of the in situ generated hydrazone mixture (from Protocol 1) into a 384-well black/clear bottom assay plate.

-

Add 48 µL of the enzyme solution (diluted in the Triton-containing assay buffer).

-

Include all controls listed in Table 2 across dedicated columns.

-

Pre-incubate the plate for 15 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the fragment/hydrazone before the reaction is initiated.

Step 3: Reaction Initiation and Readout

-

Initiate the reaction by adding 50 µL of the appropriate substrate solution to all wells.

-

Immediately transfer the plate to a microplate reader.

-

Record the kinetic readout (fluorescence or absorbance) over 30 minutes. Calculate the initial velocity ( V0 ) for each well and normalize against the Vehicle Control to determine the % Inhibition.

References

-

Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science. Available at:[Link]

-

Evaluation of In Vitro Antidiabetic Activity of Synthesized Acetohydrazide Compounds. IOSR Journal of Applied Chemistry. Available at:[Link]

-

Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. MDPI Molecules. Available at:[Link]

Preventing oxidation of the amino group in 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride during synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and handling of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride.

The 4-aminopyrazole core is a highly versatile pharmacophore, but it presents a notorious synthetic challenge: the extreme susceptibility of the free primary amine to rapid air oxidation. This guide provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure high-yield, oxidation-free synthesis.

Mechanistic Causality: The Oxidation Problem

To prevent degradation, one must understand the underlying electronic properties of the molecule. The pyrazole ring is an electron-rich heterocycle. When an amino group is positioned at the 4-position, the ring donates significant electron density to the nitrogen atom.

When the free base of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is exposed to atmospheric oxygen (even trace amounts during solvent evaporation or filtration), the electron-rich amine undergoes a single-electron transfer (SET) to oxygen. This generates a reactive aminium radical cation. These radicals rapidly dimerize or react with other nucleophiles to form deeply colored azo compounds, diazo species, or complex polymeric mixtures[1][2].

The Solution: Converting the free amine to a hydrochloride (HCl) salt protonates the nitrogen (forming an −NH3+ group). This removes the lone pair from conjugation with the pyrazole ring, drastically increasing the oxidation potential. By eliminating the electron density required for oxygen-mediated SET, the hydrochloride salt acts as a thermodynamic sink, locking the molecule into a stable, oxidation-resistant state[3][4].

Fig 1. Mechanistic pathway of 4-aminopyrazole oxidation and stabilization via HCl salt.

Troubleshooting & FAQs

Q: Why does my reaction mixture turn red or dark brown during the reduction of the nitro precursor? A: The red or brown discoloration is a direct visual indicator of oxidative degradation[4]. This typically occurs during the post-hydrogenation filtration step when the reaction mixture is exposed to air to remove the Pd/C catalyst. The free 4-aminopyrazole reacts with oxygen to form colored azo-derivatives[1][2]. Standard Büchner funnel filtration must be strictly avoided.

Q: What is the optimal stage to introduce the hydrochloride salt during the synthesis? A: The HCl must be introduced immediately after the reduction of the nitro precursor[5]. Attempting to isolate, concentrate, or store the free base 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide will almost certainly result in yield loss due to oxidation. The optimal method is in situ salt formation, where the filtered free base is pushed directly into a receiving flask pre-charged with anhydrous HCl.

Q: How should I handle and store the final 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride? A: Even in its stabilized hydrochloride form, the compound is hygroscopic and can slowly degrade if exposed to ambient light and moisture over long periods. It must be stored in a tightly sealed, light-proof container under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (e.g., -20°C)[6].

Experimental Protocols: Self-Validating Anaerobic Synthesis

The following protocols are designed as a self-validating system. Visual Validation Cue: The success of the inert atmosphere is continuously validated by the color of the solution. A strictly colorless or pale yellow solution indicates successful oxygen exclusion. The appearance of a pink or reddish hue is an immediate failure indicator, signaling oxygen ingress[1][4].

Fig 2. Optimized anaerobic workflow for synthesizing 4-aminopyrazole hydrochloride.

Protocol A: Anaerobic Catalytic Hydrogenation

-

Solvent Degassing: Transfer 50 mL of anhydrous ethanol into a Schlenk flask. Sparge with ultra-pure Argon for at least 15 minutes to displace dissolved oxygen[1][6].

-

Reaction Setup: Under a positive flow of Argon, add 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide (10 mmol) and 10% Pd/C (10 wt%) to the flask[5].

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Stir the suspension vigorously under a Hydrogen balloon at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

Protocol B: Inert Filtration and In Situ Salt Formation

-

Preparation of Receiving Flask: Purge a clean Schlenk flask with Argon. Pre-charge this flask with 12 mmol (1.2 eq) of anhydrous HCl in dioxane (4M).

-

Inert Filtration: Connect the reaction flask to the receiving flask via a Schlenk frit (porosity 4) or a cannula filter. Transfer the reaction mixture through the filter using positive Argon pressure[6]. Never use vacuum filtration open to the atmosphere.

-

Salt Precipitation: As the free amine filtrate contacts the HCl solution, the 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride salt will immediately precipitate as a white/off-white solid, locking it into its stable, oxidation-resistant form[3].

-

Isolation: Isolate the solid via inert filtration, wash with degassed diethyl ether, and dry under high vacuum.

Data Presentation

Table 1: Troubleshooting Matrix for Oxidation Issues

| Symptom / Visual Cue | Root Cause | Corrective Action |

| Solution turns pink/red during Pd/C filtration | Oxygen ingress during vacuum filtration. | Abandon standard Büchner filtration. Use a Schlenk frit or reverse filtration under positive Argon pressure[1][6]. |

| Dark brown residue upon solvent evaporation | Thermal degradation combined with trace oxygen in the rotary evaporator. | Evaporate solvents under high vacuum at temperatures below 30°C. Backfill the rotavap with Argon, not air. |

| Incomplete salt formation (hygroscopic gooey solid) | Insufficient HCl equivalents or presence of water in the HCl source. | Use strictly anhydrous HCl in dioxane or diethyl ether. Ensure at least 1.1 equivalents of HCl are added. |

Table 2: Comparative Stability of 4-Aminopyrazole Derivatives

| Compound State | Atmosphere | Storage Temp | Observed Stability |

| Free Base | Ambient Air | 25°C | Degrades within hours (turns red/brown)[1] |

| Free Base | Argon | 25°C | Stable for 1-2 days (requires immediate use) |

| HCl Salt | Ambient Air | 25°C | Stable for weeks (but highly hygroscopic) |

| HCl Salt | Argon | -20°C | Stable indefinitely (optimal long-term storage) |

References

-

[5] US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents. 5

-

[1] How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 - ResearchGate. 1

-

[3] Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane - ACS Applied Polymer Materials. 3

-

[6] Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group, University of Pittsburgh. 6

-

[2] Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator - Semantic Scholar. 2

-

Best practices for handling air and light-sensitive aniline hydrochloride compounds - Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Comparative structural analysis of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride versus its free base form

In pharmaceutical development, the selection of an Active Pharmaceutical Ingredient (API) form is rarely a mere formulation afterthought; it is a fundamental determinant of a drug's pharmacokinetic profile, stability, and manufacturability. For nitrogen-rich heterocyclic building blocks like 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide , the structural divergence between its free base and its hydrochloride (HCl) salt dictates its utility in downstream drug synthesis and biological assays.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level comparisons. We will dissect the crystallographic causality, hydrogen-bonding dimensionality, and physicochemical performance of both forms to provide a definitive, objective comparison for drug development professionals.

Chemical Architecture & Structural Causality

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide (CAS: 1171032-42-0) [1] is a highly functionalized molecule featuring three distinct hydrogen-bonding motifs: a pyrazole ring, a primary amine, and an acetohydrazide linker.

In its free base form , the molecule relies entirely on neutral inter- and intramolecular hydrogen bonding. The primary amine acts as a hydrogen bond donor, while the carbonyl oxygen of the acetohydrazide acts as an acceptor, often leading to planar, 2D sheet-like crystal packing driven by parallel π−π stacking of the pyrazole rings.

Upon conversion to the hydrochloride salt , the structural paradigm shifts dramatically. Protonation occurs preferentially at the most basic nitrogen (the primary amine). The introduction of the spherical, highly electronegative chloride ion ( Cl− ) disrupts the planar π−π stacking. As demonstrated in authoritative crystallographic studies on related nitrogenous bases, chloride ions actively participate in the hydrogen-bonding network, preferring to bridge multiple polar groups rather than coordinating to a single nitrogen. This generates a robust, higher-dimensional 3D ionic lattice[2].

Figure 1: Mechanistic shift in hydrogen bonding networks upon hydrochloride salt formation.

Comparative Physicochemical Data

The structural differences at the atomic level manifest as macroscopic changes in the compound's physical properties. The table below summarizes the quantitative data differentiating the two forms.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 1171032-42-0 | 1256264-87-5 |

| Molecular Weight | 155.16 g/mol | 191.62 g/mol |

| Physical State | Crystalline Solid | Crystalline Powder |

| Aqueous Solubility | Low to Moderate (< 5 mg/mL) | High (> 50 mg/mL) |

| H-Bond Donors | 4 | 5 (Protonated amine) |

| H-Bond Acceptors | 4 | 4 (Plus Cl− counterion) |

| Bioavailability Potential | Moderate (Dissolution limited) | High (Solubility driven) |

Data synthesis based on standard API salt formulation principles [3].

Experimental Workflows: Self-Validating Structural Characterization

To empirically validate the structural differences between the free base and the hydrochloride form, a rigorous, self-validating analytical workflow is required. Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute atomic arrangement, while Differential Scanning Calorimetry (DSC) cross-validates the structure by confirming the absence of trapped solvent molecules (solvates) that could skew the diffraction data.

Step-by-Step Methodology

Phase 1: Controlled Crystallization

-

Solvent Screening: Dissolve 50 mg of the free base in a polar aprotic solvent (e.g., Acetonitrile) to disrupt existing intermolecular hydrogen bonds without solvolyzing the hydrazide linker.

-

Protonation (For HCl form only): Titrate the solution with exactly 1.05 equivalents of 1M Methanolic HCl. Causality: A slight excess ensures complete protonation of the primary amine, preventing the co-crystallization of mixed free-base/salt domains.

-

Vapor Diffusion: Place the primary vial inside a larger sealed chamber containing a volatile antisolvent (Diethyl Ether). Causality: Slow diffusion of the antisolvent lowers the solubility boundary gradually. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Phase 2: Analytical Validation 4. SCXRD Analysis: Mount the harvested crystal on a diffractometer at 100 K under a continuous nitrogen stream. Causality: Cryo-cooling minimizes the thermal motion of the atoms, drastically improving the resolution of the electron density map—a critical step for accurately locating the labile hydrogen atoms on the hydrazide and protonated amine. 5. Thermal Profiling (DSC/TGA): Subject 5 mg of the bulk powder to DSC from 25°C to 300°C at 10°C/min. Causality: This confirms phase purity. A single sharp endothermic melting peak validates a pure crystalline phase, while early weight loss in TGA would indicate an unintended hydrate.

Figure 2: Standardized self-validating workflow for comparative structural and thermal characterization.

Performance in Drug Development: The Verdict

The choice between the free base and the hydrochloride salt of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hinges on the intended application:

-

Synthesis & Derivatization: The Free Base is preferred when the primary amine needs to act as a nucleophile in downstream synthesis (e.g., amide coupling or reductive amination). The absence of the tightly bound chloride ion leaves the lone pair on the nitrogen accessible.

-

Formulation & Bioassays: The Hydrochloride Salt is vastly superior for in vitro and in vivo testing. The 3D ionic lattice inherently possesses a higher hydration energy, leading to rapid dissolution in aqueous media. As noted in industry guidelines, hydrochloride forms boast higher bioavailability, reducing the required dosage and mitigating the risk of precipitation in the gastrointestinal tract or assay buffers [3].

By understanding the causality between the molecular structure, the hydrogen-bonding network, and the resulting macroscopic properties, researchers can make informed, data-driven decisions in their API selection process.

References

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Guide: 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

As a highly reactive active pharmaceutical ingredient (API) intermediate, 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride requires stringent operational controls. The presence of a pyrazole ring, a primary amine, and an acetohydrazide group makes this molecule a potent reducing agent. Improper handling or disposal can lead to toxic exposure, environmental contamination, or violent exothermic reactions if mixed with incompatible oxidizing agents[1][2].

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, chemical destruction, and logistical disposal of this compound.

Chemical & Hazard Profile

Understanding the physicochemical properties of a compound is the first step in designing a safe disposal strategy. The hydrochloride salt form increases the compound's aqueous solubility but also introduces acidic properties in solution.

| Property / Hazard | Specification / Details |

| Chemical Name | 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride |

| CAS Number | 1256264-87-5[3] |

| Molecular Formula | C5H10ClN5O[3] |

| Molecular Weight | 191.62 g/mol [3] |

| Primary Hazard Classes | Acute Toxicity (Oral/Dermal/Inhalation) (H302, H312, H332)[4][5]Skin Irritation (H315)[5][6]Serious Eye Irritation (H319)[5][6]Respiratory Tract Irritation (H335)[5][6] |

| Chemical Incompatibilities | Strong oxidizing agents, heavy metals, strong bases[1]. |

Operational Safety & PPE Causality

Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose when handling hydrazide hydrochlorides:

-

Respiratory Protection: Because this compound is a hydrochloride salt, it can form fine, easily aerosolized dust. Inhalation of hydrazide derivatives can cause severe respiratory tract irritation and systemic toxicity[6][7]. Work must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a full-face particle respirator (Type N100 for the US or Type P3 for the EU) is mandatory[6][8].

-

Dermal Protection: Hydrazides are readily absorbed through the skin and can act as sensitizers[2]. Use double-layered nitrile gloves. The outer glove should be discarded immediately if contaminated.

-

Ocular Protection: The acidic nature of the salt and the reactivity of the amine/hydrazide groups pose a severe risk of eye damage[7]. Chemical safety goggles with side shields are required; safety glasses are insufficient[5][9].

Waste Segregation and Disposal Workflows

Hydrazide waste must never be flushed down the drain or mixed with general organic waste[7][10]. The disposal strategy depends entirely on the physical state and concentration of the waste.

Protocol A: Disposal of Bulk Solids and Concentrated Stock Solutions

Bulk powders and highly concentrated stock solutions possess too much potential chemical energy to be safely neutralized in-house. Attempting to oxidize bulk hydrazides can lead to thermal runaway, deflagration, or explosion[2].

-

Segregation: Do not mix this waste with strong oxidizers (e.g., peroxides, nitrates, permanganates) or heavy metal waste, as metals can catalyze the explosive decomposition of hydrazides[1].

-